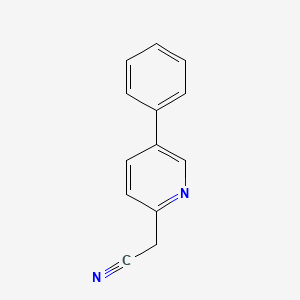

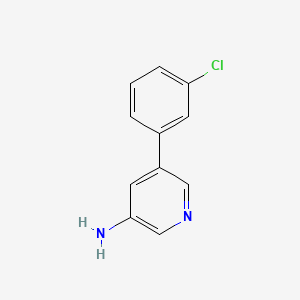

2-(5-Phenylpyridin-2-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(5-Phenylpyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C13H10N2 . It is commonly used in laboratory settings .

Synthesis Analysis

The synthesis of “2-(5-Phenylpyridin-2-yl)acetonitrile” involves a two-step mechanism involving addition and elimination promoted by DDQ as an oxidising agent . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .Molecular Structure Analysis

The molecular structure of “2-(5-Phenylpyridin-2-yl)acetonitrile” consists of 13 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . The molecular weight of the compound is 194.24 .Physical And Chemical Properties Analysis

“2-(5-Phenylpyridin-2-yl)acetonitrile” is a solid at room temperature .Aplicaciones Científicas De Investigación

Organic Synthesis and Cyanomethylation

Acetonitrile is commonly used as an organic solvent and serves as an important intermediate in organic synthesis. Its widespread use has led to the development of new methods for synthesizing various essential compounds. In recent decades, the conversion reactions of acetonitrile as a building block have become particularly attractive in organic synthesis. Notably, in the field of electrochemical conversions involving acetonitrile, its good conductivity and environmentally friendly features make it a powerful tool for producing nitrogen-containing compounds or nitrile-containing compounds .

Electrophilic Substitution Reactions

The methyl proton of acetonitrile is faintly acidic, allowing it to be deprotonated to form nucleophiles. Additionally, the nitrogen with lone pair electrons can also act as a nucleophile. The cleavage of the H₃C-CN bond generates •CN radicals, making acetonitrile a valuable synthon in various organic reactions .

Synthesis of Heterocyclic Compounds

Acetonitrile’s enrichment, low cost, and excellent solvent properties have made it widely used in organic synthesis. Researchers have employed it in the preparation of heterocyclic compounds, including those with potential biological activities. For instance, novel 2-(pyridin-2-yl)pyrimidine derivatives have been synthesized and evaluated for their biological effects .

Catalysis and Carbon-Heteroatom Bond Formation

Recent research has focused on acetonitrile’s role in catalyzed carbon-heteroatom bond formation. It has been employed in various catalytic reactions, including cyanomethylation and the synthesis of tetrasubstituted olefins. These reactions provide access to diverse functional groups and complex molecules .

Pharmaceutical and Medicinal Chemistry

Given its versatility, acetonitrile has applications in pharmaceutical and medicinal chemistry. Researchers explore its use as a reagent or solvent in drug synthesis, purification, and formulation. Its compatibility with various reaction conditions makes it valuable for drug discovery and development .

Material Science and Electrochemistry

Acetonitrile’s electrochemical properties have led to its application in energy storage devices, such as supercapacitors and batteries. Its ability to form stable electrolytes and participate in redox reactions contributes to advancements in materials science and energy storage technology .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(5-phenylpyridin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-8-13-7-6-12(10-15-13)11-4-2-1-3-5-11/h1-7,10H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRHFXTYQBHAAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744580 |

Source

|

| Record name | (5-Phenylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Phenylpyridin-2-yl)acetonitrile | |

CAS RN |

1227606-86-1 |

Source

|

| Record name | (5-Phenylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B572883.png)

![1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572889.png)